

A Comprehensive Technical Guide to Diantipyrylmethane and Its Analogs

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Compound of Interest		
Compound Name:	Diantipyrylmethane	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource on **diantipyrylmethane**, a versatile organic compound with significant applications in analytical chemistry and potential relevance to drug development. This document elucidates its chemical identity, properties, and various analytical applications, providing detailed methodologies for its use.

Nomenclature and Chemical Identity

Diantipyrylmethane is known by a variety of synonyms and alternative names in scientific literature and commercial listings. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Synonyms and Alternative Names:

- 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)[1][2]
- 4,4'-Methylenediantipyrine[3][4]
- Di(4-antipyryl)methane[5]
- Bisantipyrylmethane
- Diantipyrinylmethane



- 4,4'-Diantipyrylmethane
- Trichachnine
- NSC 60670
- TOSLAB 33092

The compound is systematically named according to IUPAC nomenclature as 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one. It is commonly referenced by its CAS Registry Number: 1251-85-0. The monohydrate form is also commercially available and is identified by CAS Number 71501-10-5.

Physicochemical Properties

A summary of the key physicochemical properties of **diantipyrylmethane** is presented in the table below, compiled from various sources.



Property	Value	References
Molecular Formula	C23H24N4O2	
Molecular Weight	388.46 g/mol	_
Appearance	White crystalline powder or flaky crystals	_
Melting Point	156 °C (decomposes) or 179 °C	
Boiling Point	Approximately 514-515 °C (rough estimate)	
Solubility	Insoluble in water, ether, and alkali. Soluble in mineral acids, ethanol, and chloroform. Slightly soluble in benzene (1.7%) and carbon tetrachloride (0.28%). Water solubility is reported as 439 mg/L at 20°C.	_
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	

Analytical Applications and Methodologies

Diantipyrylmethane is a well-established chromogenic agent in spectrophotometry and extraction photometry. It is particularly valued for its ability to form colored complexes with various metal ions, enabling their quantitative determination.

Primary Applications:

Titanium Detection: It is a highly sensitive reagent for the detection of titanium. In a hydrochloric acid medium (0.5-4.0 M), it forms a yellow complex with Ti(IV), with a maximum absorbance (λmax) at 385-390 nm and a molar absorptivity (ε) of approximately 15,000 L·mol⁻¹·cm⁻¹. This allows for the detection of titanium in the range of 0.2-3.0 ppm.



- Determination of Other Metal Ions: **Diantipyrylmethane** is also utilized for the determination of a wide range of other metal ions, including gold(III), iridium, iron(III), molybdenum, neodymium, uranium(VI), platinum, and rhenium.
- Gravimetric and Solvent Extraction Reagent: Beyond spectrophotometry, it serves as a
 gravimetric and solvent extraction reagent for various metal ions. The resulting metal
 complexes can be extracted into organic solvents, often in the presence of ions like iodide,
 thiocyanate, tartaric acid, or pyrocatechol, to enhance selectivity and sensitivity.

Experimental Protocol: Spectrophotometric Determination of Titanium

This protocol outlines a general procedure for the determination of titanium using **diantipyrylmethane**.

1. Reagent Preparation:

- Standard Titanium Solution (100 ppm): Prepare by dissolving a known weight of a suitable titanium salt (e.g., potassium titanyl oxalate) in a defined volume of dilute sulfuric acid.
- **Diantipyrylmethane** Solution (2% w/v): Dissolve 2 g of **diantipyrylmethane** in 100 mL of 1 M hydrochloric acid. Gentle warming may be required to facilitate dissolution.
- Hydrochloric Acid (Concentrated and various molarities): For sample digestion and pH adjustment.
- Reducing Agent (e.g., Ascorbic Acid): To reduce interfering ions such as Fe(III) to Fe(II).

2. Sample Preparation:

- Accurately weigh a sample containing titanium and digest it using an appropriate acid
 mixture (e.g., aqua regia or a mixture of nitric and hydrofluoric acids), followed by fuming
 with sulfuric acid to remove excess acids.
- Dilute the digested sample to a known volume with deionized water.

3. Measurement Procedure:

- Take an aliquot of the sample solution and transfer it to a volumetric flask.
- Add a suitable amount of a reducing agent to eliminate interference from ferric ions.
- Add a specific volume of concentrated hydrochloric acid to achieve the optimal acidity (typically 1-2 M).
- Add the **diantipyrylmethane** reagent solution and dilute to the mark with deionized water.



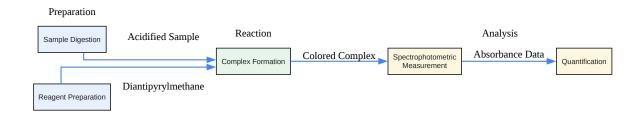
- Allow the color to develop for a specified period (e.g., 30 minutes).
- Measure the absorbance of the yellow complex at 390 nm against a reagent blank.

4. Calibration:

- Prepare a series of standard solutions containing known concentrations of titanium (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 ppm).
- Treat the standards in the same manner as the sample.
- Construct a calibration curve by plotting absorbance versus titanium concentration.
- Determine the concentration of titanium in the sample from the calibration curve.

Logical Workflow for Metal Ion Determination

The general workflow for the spectrophotometric determination of a metal ion using **diantipyrylmethane** can be visualized as a logical sequence of steps.



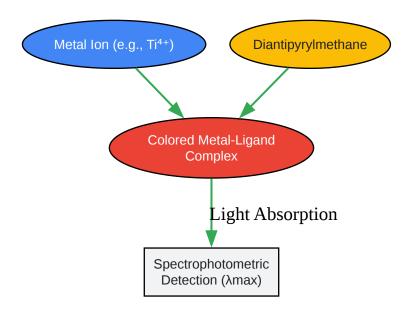
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Caption: General workflow for metal ion determination using **diantipyrylmethane**.

Signaling Pathway in Colorimetric Detection

The underlying principle of colorimetric detection involves the formation of a charge-transfer complex between the metal ion and the **diantipyrylmethane** ligand, which results in the absorption of light in the visible region.





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